molecular formula C10H13ClN2S B1665510 Anpirtoline CAS No. 98330-05-3

Anpirtoline

Cat. No. B1665510
CAS RN: 98330-05-3
M. Wt: 228.74 g/mol
InChI Key: GGALEXMXDMUMDM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Anpirtoline has a molecular weight of 228.74 g/mol . The most notable parts of Anpirtoline hydrochloride’s structure are two six-membered rings bonded via a sulfur atom . The InChI key for Anpirtoline is GGALEXMXDMUMDM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Anpirtoline hydrochloride appears as a white solid at room temperature and is soluble in water and DMSO . It has a density of 1.27 g/cm^3 and a molar mass of 265.20 . The melting point of Anpirtoline hydrochloride is 126-128 °C, and the flash point of the compound is 174 °C .

Mechanism of Action

Target of Action

Anpirtoline is a synthetic chemical compound that primarily targets the 5-HT1B receptor and the 5-HT3 receptor . The 5-HT1B receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and pain perception . Anpirtoline acts as an agonist at the 5-HT1B receptor . It also acts as an antagonist at the 5-HT3 receptor .

Mode of Action

Anpirtoline interacts with its targets by binding to them. It has a much higher affinity for the 5-HT1B receptor than for the 5-HT1A and 5-HT2 receptors . As an agonist at the 5-HT1B receptor, anpirtoline mimics the action of serotonin, leading to increased receptor activity . On the other hand, as an antagonist at the 5-HT3 receptor, it blocks the action of serotonin, resulting in decreased receptor activity .

Biochemical Pathways

The primary biochemical pathway affected by anpirtoline is the serotonin pathway. By acting as an agonist at the 5-HT1B receptor, anpirtoline increases the activity of this receptor, leading to a decrease in serotonin synthesis . This can result in a reduction in aggressive behavior

Pharmacokinetics

It is known that anpirtoline hydrochloride is soluble in water , which suggests that it could be well-absorbed in the body

Result of Action

The molecular and cellular effects of anpirtoline’s action primarily involve changes in serotonin neurotransmission. By acting as an agonist at the 5-HT1B receptor, anpirtoline can decrease serotonin synthesis . This can lead to a reduction in aggressive behavior

Future Directions

Currently, Anpirtoline is primarily used for research purposes due to its receptor agonist and receptor antagonist properties . Studies involving social instigation, aggression, and other behavioral traits make ample use of the compound . Future research may continue to explore its potential applications in various fields.

properties

IUPAC Name

2-chloro-6-piperidin-4-ylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2S/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8/h1-3,8,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGALEXMXDMUMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SC2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045659
Record name Anpirtoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98330-05-3
Record name Anpirtoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98330-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anpirtoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098330053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anpirtoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANPIRTOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32K9S228IK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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